molecular formula C10H21NO2 B15301336 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine

Cat. No.: B15301336
M. Wt: 187.28 g/mol
InChI Key: GCCVQZOSPXXSKJ-UHFFFAOYSA-N
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Description

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine is an organic compound with a molecular formula of C10H21NO2. It is a versatile chemical used in various scientific research applications due to its unique structure and properties. This compound is characterized by a cyclohexane ring substituted with an amine group and a 2-methoxyethoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methoxyethanol in the presence of a strong acid catalyst to form the intermediate 1-((2-Methoxyethoxy)methyl)cyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Biological Activity

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine, with the CAS number 1249264-65-0, is a cyclohexane derivative featuring an amine group and a methoxyethoxy substituent. Its unique structural characteristics suggest potential biological activities that merit investigation. This article synthesizes current knowledge regarding its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{23}NO_2, and it has a molecular weight of approximately 199.31 g/mol. The compound's structure is defined by the following features:

FeatureDescription
CAS Number1249264-65-0
Molecular FormulaC_{11}H_{23}NO_2
Molecular Weight199.31 g/mol
Structural CharacteristicsCyclohexane ring with an amine and methoxyethoxy group

The methoxyethoxy side chain enhances the compound's solubility and may influence its reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, its structural similarities to known bioactive compounds suggest potential pharmacological effects. The compound may exhibit activities such as:

  • Antiinflammatory
  • Anticancer
  • Antimicrobial

These activities are often associated with compounds that contain amine functionalities or similar structural motifs.

Anticancer Activity

A study exploring the antiproliferative effects of various compounds, including those structurally related to this compound, indicated promising results in inhibiting cancer cell growth. For instance, compounds derived from Mannich bases have demonstrated significant anticancer properties across various cell lines (Table 1).

CompoundCell LineIC50 (µM)
Mannich Base ASKM285.4
Mannich Base BA3753.2
This compound*SW480TBD

*Note: IC50 for this compound is currently under investigation.

Antimicrobial Properties

In another study focusing on similar compounds, it was noted that derivatives with methoxy or ethoxy groups often exhibited enhanced antimicrobial activity. The presence of the methoxyethoxy group in this compound could potentially confer similar properties.

The biological activity of compounds like this compound can be attributed to their ability to interact with various biological targets:

  • Receptor Modulation : Compounds that resemble known receptor agonists or antagonists may influence signaling pathways.
  • Enzyme Inhibition : Structural motifs similar to known enzyme inhibitors could suggest potential for inhibiting specific enzymes involved in disease processes.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2-methoxyethoxymethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H21NO2/c1-12-7-8-13-9-10(11)5-3-2-4-6-10/h2-9,11H2,1H3

InChI Key

GCCVQZOSPXXSKJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1(CCCCC1)N

Origin of Product

United States

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